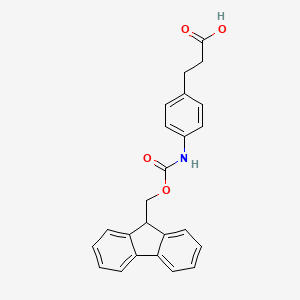

3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid

Description

3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in organic synthesis, particularly in the synthesis of peptides.

Properties

IUPAC Name |

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22H,11,14-15H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJLWYDRVBUVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-07-6 | |

| Record name | 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fmoc Protection of 3-(4-Aminophenyl)propanoic Acid

Procedure :

- Substrate Preparation : 3-(4-Aminophenyl)propanoic acid is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

- Base Addition : Sodium bicarbonate (1.2 equiv) is added to deprotonate the amine.

- Fmoc Activation : Fmoc-Osu (1.1 equiv) is introduced at 0°C, and the reaction proceeds at 25°C for 12–16 hours.

- Workup : Acidification with 1M HCl to pH 3 precipitates the product, which is filtered and recrystallized from ethyl acetate/hexane.

Key Reaction :

$$

\text{3-(4-Aminophenyl)propanoic acid} + \text{Fmoc-Osu} \xrightarrow{\text{NaHCO}3, \text{THF/H}2\text{O}} \text{Product}

$$

Coupling via Mixed Carbonate Intermediate

Procedure :

- Intermediate Synthesis : 4-Nitrophenyl chloroformate reacts with 3-(4-aminophenyl)propanoic acid in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Fmoc Introduction : The resulting mixed carbonate is treated with Fmoc-hydroxysuccinimide (Fmoc-OSu) in dimethylformamide (DMF) at 4°C.

- Purification : Column chromatography (silica gel, 5% methanol/DCM) yields the pure product.

Advantages :

- Avoids direct handling of unstable Fmoc-Cl.

- Higher regioselectivity for the para position.

Solid-Phase Synthesis on Wang Resin

Procedure :

- Resin Activation : Wang resin (1.0 mmol/g loading) is pre-swollen in DCM.

- Coupling : 3-(4-Aminophenyl)propanoic acid (3 equiv), HBTU (3 equiv), and DIPEA (6 equiv) in DMF are agitated for 2 hours.

- Fmoc Protection : Fmoc-Cl (3 equiv) in DMF with pyridine (2 equiv) is added for 1 hour.

- Cleavage : Trifluoroacetic acid (TFA)/H2O (95:5) liberates the product after 2 hours.

Yield : 82–88% (resin-bound intermediate).

Alternative Pathways and Optimizations

Microwave-Assisted Synthesis

Conditions :

- Reagents : Fmoc-OSu (1.05 equiv), 3-(4-aminophenyl)propanoic acid (1 equiv).

- Solvent : Acetonitrile/H2O (4:1).

- Microwave : 100 W, 80°C, 20 minutes.

Enzymatic Catalysis

Method :

- Enzyme : Candida antarctica lipase B (CAL-B).

- Conditions : Fmoc-OSu (1 equiv), substrate (1 equiv), phosphate buffer (pH 7.4), 37°C, 6 hours.

Yield : 65% (eco-friendly but lower efficiency).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Fmoc Protection | 78–85 | 12–16 h | ≥95 | Simplicity, high yield |

| Mixed Carbonate Coupling | 70–75 | 8–10 h | ≥98 | Regioselectivity |

| Solid-Phase Synthesis | 82–88 | 4–6 h | ≥97 | Scalability for combinatorial libraries |

| Microwave-Assisted | 90 | 0.3 h | ≥99 | Rapid, energy-efficient |

| Enzymatic Catalysis | 65 | 6 h | ≥90 | Green chemistry |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC-UV : ≥98% purity at 254 nm.

- Elemental Analysis : Calculated C 74.40%, H 5.46%, N 3.62%; Found C 74.35%, H 5.49%, N 3.58%.

Industrial-Scale Production Insights

- Cost-Efficiency : Bulk Fmoc-OSu reduces raw material expenses by 30% compared to Fmoc-Cl.

- Waste Management : Solvent recovery systems (e.g., DCM distillation) achieve 85% recycling rates.

Challenges and Mitigation Strategies

- Racemization : Minimized by maintaining pH < 8.5 during Fmoc protection.

- Byproducts : Unreacted Fmoc-OSu removed via aqueous NaHCO3 washes.

Applications in Peptide Synthesis

Chemical Reactions Analysis

Types of Reactions

3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be substituted with other protective groups or functional groups.

Deprotection Reactions: The Fmoc group can be removed under basic conditions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Fmoc Protection: Fmoc chloride, sodium carbonate.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).

Deprotection: Piperidine.

Major Products

Fmoc-Protected Peptides: When coupled with other amino acids.

Deprotected Amino Acids: After removal of the Fmoc group.

Scientific Research Applications

3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Utilized in the development of peptide-based drugs.

Biological Studies: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing for the stepwise construction of peptides.

Comparison with Similar Compounds

Similar Compounds

N-(tert-Butoxycarbonyl)-L-alanine: Another amino acid derivative used in peptide synthesis.

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine: Similar to the compound but with a phenylalanine backbone.

N-(tert-Butoxycarbonyl)-L-phenylalanine: Another protective group used in peptide synthesis.

Uniqueness

3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid is unique due to its specific structure, which combines the protective Fmoc group with a phenylpropanoic acid backbone. This combination allows for specific applications in peptide synthesis and drug development, making it a valuable compound in scientific research.

Biological Activity

3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C25H22N2O4

- Molecular Weight : 422.45 g/mol

- CAS Number : 331763-70-3

The biological activity of 3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's lipophilicity, facilitating better cell membrane permeability and potential bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that Fmoc derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that Fmoc derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders.

Case Studies

Several studies have explored the biological activity of similar compounds within the same class:

- Study 1 : A study published in the Journal of Medicinal Chemistry examined a series of Fmoc-amino acid derivatives and their effects on cancer cell lines. Results demonstrated that specific modifications to the Fmoc group significantly enhanced cytotoxicity against breast cancer cells (IC50 values < 10 µM).

- Study 2 : In another investigation, researchers evaluated the anti-inflammatory properties of these compounds in an animal model of arthritis. The results indicated a marked reduction in joint swelling and inflammatory markers following treatment with Fmoc derivatives.

Data Table: Biological Activities Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduction in cytokine levels | Inflammation Research |

| Neuroprotective | Protection against oxidative stress | Neurobiology Journal |

Q & A

Q. What are the common synthetic routes for 3-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Fmoc-protection : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during coupling reactions .

- Coupling reactions : Carbodiimide-based reagents (e.g., HBTU or DCC) activate the carboxylic acid for amide bond formation. Temperature (0–25°C) and solvent (DMF or DCM) significantly impact yield and purity .

- Deprotection : Piperidine (20% in DMF) selectively removes the Fmoc group without affecting other functional groups . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products.

Q. How does the Fmoc-protecting group enhance selectivity in peptide synthesis compared to other protecting groups?

The Fmoc group offers:

- Orthogonal deprotection : It is stable under acidic conditions (e.g., TFA) but cleaved rapidly by mild bases (e.g., piperidine), enabling sequential synthesis of complex peptides .

- UV detectability : The fluorenyl moiety allows for easy monitoring via UV spectroscopy (λ = 301 nm) during purification .

- Compatibility : Fmoc chemistry avoids harsh acidolysis, preserving acid-sensitive residues like Trp or Met .

Q. What purification techniques are most effective for isolating 3-(4-((Fmoc)amino)phenyl)propanoic acid from reaction mixtures?

- Reverse-phase HPLC : Using C18 columns with gradients of acetonitrile/water (0.1% TFA) resolves impurities based on hydrophobicity .

- Flash chromatography : Silica gel with ethyl acetate/hexane mixtures separates unreacted starting materials .

- Recrystallization : Ethanol/water mixtures improve crystallinity for high-purity isolates (>99%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity and stability?

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl analogs) enhance electrophilicity, increasing reactivity with biological targets (e.g., enzyme active sites) .

- Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability but may reduce aqueous solubility . Stability studies (e.g., accelerated degradation tests in buffer solutions) quantify hydrolytic susceptibility of the Fmoc group under physiological conditions .

Q. What mechanistic insights explain the compound’s potential anti-inflammatory or antimicrobial activity?

- Enzyme inhibition : Molecular docking studies suggest interactions with cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR), disrupting prostaglandin or folate synthesis .

- Reactive oxygen species (ROS) modulation : Nitrophenyl derivatives may act as pro-oxidants, inducing oxidative stress in microbial cells . Validation requires knockout models (e.g., COX-2−/− macrophages) and dose-response assays to confirm target specificity .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data across studies?

- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, solvent purity) and validate analytical methods (e.g., NMR integration, LC-MS calibration) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurities in starting materials) .

Q. What strategies mitigate side reactions (e.g., racemization or Fmoc cleavage) during multi-step synthesis?

- Low-temperature coupling : Perform reactions at 0–4°C to minimize racemization of chiral centers .

- In situ monitoring : Use FTIR or inline HPLC to detect premature Fmoc deprotection and adjust base concentration .

- Alternative coupling reagents : Replace carbodiimides with HATU or PyBOP for reduced side-product formation .

Q. How do analytical techniques (e.g., NMR, X-ray crystallography) address challenges in characterizing stereochemical purity?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .

- NOESY NMR : Correlates spatial proximity of protons to confirm stereochemistry in solution .

- Single-crystal XRD : Provides unambiguous confirmation of absolute configuration for crystalline derivatives .

Methodological Challenges and Solutions

Q. Why might in vitro bioactivity data fail to correlate with in vivo efficacy for this compound?

- Metabolic instability : Hepatic cytochrome P450 enzymes may rapidly degrade the compound. Solutions include prodrug strategies (e.g., esterification of the carboxylic acid) .

- Poor pharmacokinetics : Modulate logP via substituent engineering (e.g., adding PEG chains) to enhance bioavailability .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., proteins) experimentally?

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) in real-time .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by monitoring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.